molecular formula C13H12N2O2 B15079211 2-Pyridinylmethyl phenylcarbamate

2-Pyridinylmethyl phenylcarbamate

Cat. No.: B15079211
M. Wt: 228.25 g/mol
InChI Key: RTPXTRLJPDQQID-UHFFFAOYSA-N
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Description

2-Pyridinylmethyl phenylcarbamate is a carbamate derivative characterized by a phenylcarbamate group linked to a 2-pyridinylmethyl moiety. This structure combines the aromatic properties of the phenyl group with the electron-rich, nitrogen-containing pyridine ring, which can influence its reactivity, solubility, and biological or chemical interactions. Carbamates are widely studied for applications in medicinal chemistry, agrochemicals, and extraction technologies due to their stability and tunable substituent effects .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

pyridin-2-ylmethyl N-phenylcarbamate

InChI

InChI=1S/C13H12N2O2/c16-13(15-11-6-2-1-3-7-11)17-10-12-8-4-5-9-14-12/h1-9H,10H2,(H,15,16)

InChI Key

RTPXTRLJPDQQID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinylmethyl phenylcarbamate typically involves the reaction of pyridinylmethyl alcohol with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:

Pyridinylmethyl alcohol+Phenyl isocyanate2-Pyridinylmethyl phenylcarbamate\text{Pyridinylmethyl alcohol} + \text{Phenyl isocyanate} \rightarrow \text{2-Pyridinylmethyl phenylcarbamate} Pyridinylmethyl alcohol+Phenyl isocyanate→2-Pyridinylmethyl phenylcarbamate

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinylmethyl phenylcarbamate may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of a continuous flow reactor allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinylmethyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The phenyl or pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Pyridinylmethyl phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinylmethyl phenylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyridine and phenyl rings contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The presence and position of substituents significantly alter physical properties such as melting point, lipophilicity, and solubility. For example:

Compound Melting Point (°C) Molecular Weight Key Substituents Reference
2-Pyridinylmethyl phenylcarbamate Not reported Estimated ~260 Pyridinylmethyl, phenyl -
4-[3-(4-Methylphenyl)prop-2-enoyl]phenyl phenylcarbamate (28) 192–194 357.4 Methyl, phenylcarbamate
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives 268–287 466–545 Chloro, nitro, bromo
Phenyl (2-chloro-4-hydroxyphenyl)carbamate Not reported 263.7 Chloro, hydroxyl
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) exhibit higher melting points (268–287°C) due to increased molecular symmetry and intermolecular forces . In contrast, compounds with alkyl groups (e.g., methyl) show lower melting points (192–194°C) .
  • Lipophilicity: Lipophilicity, determined via HPLC capacity factors (log k), is critical for bioavailability. Chlorinated phenylcarbamates (e.g., 4-chloro-2-substituted derivatives) exhibit higher log k values compared to non-halogenated analogs, suggesting enhanced membrane permeability .

Reactivity and Functional Group Interactions

  • Regioselectivity : The regioselectivity of phenylcarbamate formation depends on solvent polarity. For example, low-polarity solvents favor 3'-phenylcarbamate formation in purine ribonucleosides, while polar solvents reverse this trend .
  • Metal Extraction : Schiff bases with pyridinyl groups, such as 3-methyl-N,N'-bis-(2-pyridinylmethyl)-1,2-benzenediamine (PyTo), demonstrate superior selectivity for Americium(III) over Europium(III) (separation factor ~50) compared to aliphatic analogs (~5) . The pyridinyl nitrogen likely enhances metal coordination, a property that may extend to 2-pyridinylmethyl phenylcarbamate in extraction applications.

Spectral and Analytical Data

  • IR Spectroscopy : Carbamates show characteristic NH-CO stretching vibrations near 1692 cm⁻¹, as seen in compound 28 . Pyridinyl groups exhibit ring vibrations at ~1600 cm⁻¹.
  • 1H NMR : Protons adjacent to electron-withdrawing groups (e.g., chloro) resonate downfield (δ 7.5–8.5 ppm), while alkyl-substituted protons appear upfield (δ 2.0–3.0 ppm) .

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for 2-Pyridinylmethyl phenylcarbamate derivatives?

  • Methodological Answer : Focus on carbamate formation via reaction of pyridine-containing alcohols with phenyl isocyanate or chloroformates. Catalytic methods, such as palladium-phenanthroline systems for nitrobenzene carbonylation to methyl phenylcarbamate, can be adapted . Optimize solvent choice (e.g., toluene for azeotropic water removal) and catalyst loading (e.g., 0.5–2 mol% Pd) to enhance yield. Monitor reaction progress via TLC or HPLC to confirm intermediate formation.

Q. How can researchers characterize the purity and stability of 2-Pyridinylmethyl phenylcarbamate under laboratory conditions?

  • Methodological Answer : Use HPLC with cellulose tris(phenylcarbamate) chiral stationary phases for enantiomeric separation (if applicable) . Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry. Assess stability under varying pH (e.g., 4–10), temperature (−20°C to 25°C), and light exposure using accelerated degradation studies. Include controls with antioxidants (e.g., BHT) to evaluate oxidative stability .

Q. What in vitro assays are suitable for preliminary evaluation of cholinesterase inhibition by phenylcarbamate derivatives?

  • Methodological Answer : Perform Ellman’s assay using acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with acetylthiocholine as the substrate. Pre-incubate inhibitors (1 hour, 37°C) to account for time-dependent effects. Calculate IC₅₀ values via non-linear regression (e.g., SigmaPlot) using triplicate measurements. Compare selectivity ratios (AChE/BuChE) to prioritize candidates .

Advanced Research Questions

Q. How does structural modification of the phenylcarbamate moiety influence selectivity for AChE versus BuChE?

  • Methodological Answer : Introduce substituents (e.g., para-isopropyl) to enhance hydrophobic interactions with AChE’s aromatic gorge (Phe295/Phe297). Use molecular docking (e.g., AutoDock Vina) to simulate π-π stacking and compare binding energies. Validate experimentally: unsubstituted phenylcarbamates show 70-fold AChE selectivity, while bulkier groups may improve BuChE affinity .

Q. How can time-dependent inhibition kinetics affect the interpretation of IC₅₀ values for phenylcarbamate derivatives?

  • Methodological Answer : Conduct pre-incubation time-course studies (e.g., 0–120 minutes) to assess irreversible vs. reversible inhibition. Analyze data using a two-step kinetic model (k₁ for binding, k₂ for carbamylation). For time-dependent inhibitors (e.g., pyridine phenylcarbamate), IC₅₀ decreases with longer incubation; correct for this in dose-response curves .

Q. What strategies resolve contradictory data in chiral separation studies of phenylcarbamate derivatives?

  • Methodological Answer : Compare cellulose tris(phenylcarbamate) phases with mono-substituted analogs (e.g., 3-Cl). If unsubstituted phases show higher retention but lower selectivity, optimize mobile phase composition (e.g., methanol/ethanol gradients) or column temperature. Validate with circular dichroism (CD) to confirm enantiomer identity .

Q. How can computational modeling predict the metabolic stability of 2-Pyridinylmethyl phenylcarbamate in biological systems?

  • Methodological Answer : Use QSAR models to estimate logP (e.g., cLogP = 2.2 for phenylcarbamates) and predict blood-brain barrier permeability. Simulate cytochrome P450 metabolism (e.g., CYP3A4/2D6) via docking into enzyme active sites. Cross-validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between in silico predictions and experimental enzyme inhibition data?

  • Methodological Answer : Re-evaluate force field parameters (e.g., van der Waals radii) in docking simulations. Confirm protonation states of active-site residues (e.g., Glu199 in AChE) at physiological pH. Experimentally test predicted outliers under varied substrate concentrations (e.g., 50–200 µM) to rule out assay artifacts .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability in triplicate measurements?

  • Methodological Answer : Apply robust regression (e.g., RANSAC) to exclude outliers. Report IC₅₀ values with 95% confidence intervals. Use ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) for group comparisons. Include positive controls (e.g., donepezil) to normalize inter-assay variability .

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